An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-chlorobenzoic acid
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chlorobenzoic acid, with the CAS number 2457-76-3, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis.[1] This compound is of significant interest to the pharmaceutical industry, primarily as it is the principal metabolite of the local anesthetic 2-Chloroprocaine.[2] Its chemical properties and synthesis routes are crucial for researchers in drug metabolism studies and in the development of new chemical entities. This guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-2-chlorobenzoic acid, detailed experimental protocols, and a summary of its known biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-Amino-2-chlorobenzoic acid are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | Beige to light brown powder/solid | |
| Melting Point | 211 °C (decomposes) | |
| Boiling Point | 330 °C (Predicted) | [4] |
| Solubility | Very soluble in water | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data/Assignments | Source(s) |
| ¹H NMR | Spectrum consistent with structure | [4] |
| IR (Infrared) | Characteristic peaks for N-H, C=O, and C-Cl bonds | [4] |
| Mass Spectrometry | Molecular ion peak at m/z 171 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chlorobenzoic acid
This protocol describes the synthesis of 4-Amino-2-chlorobenzoic acid via the reduction of 2-chloro-4-nitrobenzoic acid.[3]
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Silver(I) nitrate (B79036) (AgNO₃)
-
Montmorillonite (MMT)
-
Potassium hydroxide (B78521) (KOH)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation:
-
Add NaBH₄ (1 mmol) to a solution of AgNO₃ in methanol at room temperature.
-
Stir the reaction for 2 hours to reduce Ag⁺ to Ag(0).
-
Add Montmorillonite (MMT) to the solution and stir to allow for the deposition of silver nanoparticles onto the support.
-
Obtain the Ag/MMT catalyst by filtration.
-
-
Reduction Reaction:
-
In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt% Ag).[3]
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the catalyst by filtration.[3]
-
Extract the product from the filtrate with ethyl acetate.
-
Wash the organic layer repeatedly (3-4 times) with water to remove any residual KOH.[3]
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum using a rotary evaporator to yield the crude 4-amino-2-chlorobenzoic acid.[3]
-
-
Recrystallization (General Procedure):
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water mixture).[5]
-
If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[6]
-
Allow the solution to cool slowly to room temperature to induce crystallization.[5]
-
Further cool the flask in an ice bath to maximize crystal yield.[5]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]
-
Dry the crystals under vacuum.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of aminobenzoic acid isomers, which can be adapted for 4-Amino-2-chlorobenzoic acid.[7][8]
Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Primesep 100)[8]
-
4-Amino-2-chlorobenzoic acid standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) or Trifluoroacetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 4-Amino-2-chlorobenzoic acid in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample containing 4-Amino-2-chlorobenzoic acid in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Primesep 100 (or equivalent reversed-phase/cation-exchange column)[8]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or an ammonium formate buffer). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 305 nm).[9]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the peak corresponding to 4-Amino-2-chlorobenzoic acid based on the retention time of the standard.
-
Quantify the amount of 4-Amino-2-chlorobenzoic acid in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Biological Significance and Pathways
The primary biological relevance of 4-Amino-2-chlorobenzoic acid is its role as a metabolite of the local anesthetic 2-Chloroprocaine.[10] 2-Chloroprocaine acts by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of nerve impulses.[10] It is rapidly hydrolyzed in the plasma by pseudocholinesterases into 4-Amino-2-chlorobenzoic acid and diethylaminoethanol.[10][11] This rapid metabolism contributes to the short duration of action and low systemic toxicity of 2-Chloroprocaine.[12] 4-Amino-2-chlorobenzoic acid itself is considered an inactive metabolite.[11]
While there is no direct evidence of 4-Amino-2-chlorobenzoic acid modulating specific signaling pathways, its formation is a key step in the metabolic clearance of a clinically important drug.
Visualizations
Metabolic Pathway of 2-Chloroprocaine
Caption: Metabolic breakdown of 2-Chloroprocaine.
General Experimental Workflow for Synthesis
Caption: A typical workflow for chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-2-chlorobenzoic acid | 2457-76-3 | Benchchem [benchchem.com]
- 3. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. rapm.bmj.com [rapm.bmj.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
